molecular formula C12H23NO B13403634 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol

2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol

Cat. No.: B13403634
M. Wt: 197.32 g/mol
InChI Key: ZDEYHASQASZDRQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol is a bicyclic compound with the molecular formula C9H17NO. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry. The presence of a dimethylamino group and a hydroxyl group on the bicyclic structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol typically involves the reaction of a suitable bicyclic precursor with dimethylamine. One common method involves the use of a bicyclo[2.2.1]heptan-2-one derivative, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3

InChI Key

ZDEYHASQASZDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2N(C)C)O)C)C

Origin of Product

United States

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